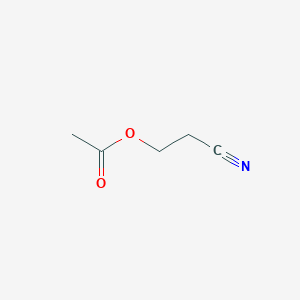
PAMIDRONATE DISODIUM
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
PAMIDRONATE DISODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include different phosphonate derivatives, which can be used in various applications, including pharmaceuticals and industrial processes .
科学研究应用
PAMIDRONATE DISODIUM has a wide range of scientific research applications:
作用机制
The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.
相似化合物的比较
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat osteoporosis.
Ibandronate sodium: Used for the prevention and treatment of osteoporosis.
Zoledronic acid: A potent bisphosphonate used in various bone-related conditions.
Uniqueness
PAMIDRONATE DISODIUM is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit bone resorption without significantly affecting bone formation and mineralization makes it a valuable therapeutic agent .
属性
分子式 |
C3H9NNa2O7P2 |
|---|---|
分子量 |
279.03 g/mol |
IUPAC 名称 |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
InChI 键 |
CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-2-cyclobutyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8802363.png)



![Thieno[3,2-d]pyrimidin-7-ylmethanol](/img/structure/B8802382.png)







![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B8802452.png)

